6-FURAN-2-YL-1H-INDAZOLE basic properties
6-FURAN-2-YL-1H-INDAZOLE basic properties
An In-Depth Technical Guide to 6-FURAN-2-YL-1H-INDAZOLE: Synthesis, Characterization, and Therapeutic Potential
Executive Summary
6-Furan-2-yl-1H-indazole is a heterocyclic compound that stands at the confluence of two medicinally significant scaffolds: indazole and furan. The indazole core is a well-established "privileged structure" in drug discovery, forming the basis of numerous approved therapeutics, particularly in oncology.[1] The furan ring is also a common motif in biologically active molecules, known to modulate pharmacokinetic and pharmacodynamic properties.[2] This guide provides a comprehensive technical overview of 6-furan-2-yl-1H-indazole for researchers, medicinal chemists, and drug development professionals. We will delve into its core properties, detail a robust synthetic methodology via palladium-catalyzed cross-coupling, outline modern analytical characterization techniques, and explore its hypothesized therapeutic potential based on the rich pharmacology of its constituent moieties.
Introduction: The Scientific Rationale
The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug design. 6-Furan-2-yl-1H-indazole exemplifies this approach, merging the structural features of indazole and furan to create a molecule with significant potential for novel biological activity.
The Indazole Moiety: A Privileged Scaffold
Indazole (or benzopyrazole) is an aromatic bicyclic heterocycle consisting of a benzene ring fused to a pyrazole ring.[3] It exists in tautomeric forms, with the 1H-indazole being the most thermodynamically stable and, therefore, the predominant isomer.[4][5] Its bioisosteric relationship with indole, a crucial component of many biological signaling molecules, has cemented its status as a "privileged scaffold" in medicinal chemistry.[6] This status is underscored by its presence in a variety of FDA-approved drugs, including the anti-cancer tyrosine kinase inhibitors Axitinib and Pazopanib, and the antiemetic agent Granisetron.[1] The broad biological activities associated with the indazole nucleus include anti-tumor, anti-inflammatory, and anti-HIV effects.[4][6]
The Furan Moiety: A Versatile Bioactive Component
Furan is a five-membered aromatic heterocycle containing an oxygen atom. Its derivatives are widespread in nature and synthetic chemistry, exhibiting a vast range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[2][7] The furan ring can act as a bioisostere for phenyl rings, offering modified steric and electronic properties that can enhance metabolic stability, drug-receptor interactions, and overall bioavailability.[2]
Synergistic Potential of 6-Furan-2-yl-1H-indazole
The fusion of these two scaffolds at the C6 position of the indazole ring is a deliberate design choice. Functionalization at this position has been shown to be critical for the activity of several indazole-based inhibitors.[8] By introducing a furan ring, researchers can explore new chemical space, potentially modulating target selectivity, improving solubility, and fine-tuning the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Core Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of 6-furan-2-yl-1H-indazole is essential for its synthesis, handling, and formulation.
| Property | Value | Source |
| Chemical Formula | C₁₁H₈N₂O | - |
| Molecular Weight | 184.19 g/mol | - |
| CAS Number | 885271-95-4 | [9] |
| Appearance | (Predicted) Off-white to yellow solid | - |
| Boiling Point | 381.0 ± 17.0 °C (Predicted) | [9] |
| Density | 1.286 ± 0.06 g/cm³ (Predicted) | [9] |
| pKa | 13.88 ± 0.40 (Predicted) | [9] |
Note: Some properties are computationally predicted and should be confirmed experimentally.
Synthesis and Mechanistic Insights
The formation of the C-C bond between the indazole and furan rings is most efficiently achieved using palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being the preeminent method.
Primary Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for creating C(sp²)-C(sp²) bonds.[10] Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acid reagents.[10][11] The general strategy involves the coupling of a 6-halo-1H-indazole (typically 6-bromo-1H-indazole) with furan-2-boronic acid.
Caption: General workflow for the synthesis of 6-Furan-2-yl-1H-indazole.
Detailed Experimental Protocol
This protocol is a representative example based on established literature procedures for similar couplings and should be optimized for specific laboratory conditions.[11]
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Reaction Setup: To an oven-dried Schlenk tube, add 6-bromo-1H-indazole (1.0 eq.), furan-2-boronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.5 eq.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the palladium catalyst is oxygen-sensitive.
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Catalyst and Solvent Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.), followed by the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
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Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at 90-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 6-12 hours.
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 6-furan-2-yl-1H-indazole.
The Suzuki-Miyaura Catalytic Cycle
The causality behind the protocol lies in the elegant and efficient catalytic cycle of the palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Structural Characterization and Analytical Protocols
Unambiguous characterization is paramount to confirm the identity and purity of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The spectrum is expected to show distinct signals for the aromatic protons. The indazole N-H proton will appear as a broad singlet at a very downfield shift (>10 ppm). Protons on the furan ring have characteristic shifts, with the proton adjacent to the oxygen (H5') typically appearing further downfield than the others.[12] Protons on the indazole ring will appear in the aromatic region (7.0-8.5 ppm).[13]
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¹³C NMR : The spectrum will show 11 distinct carbon signals in the aromatic region, confirming the presence of all carbons in the fused ring system.
-
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The ESI+ spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 185.0715.
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Infrared (IR) Spectroscopy : The IR spectrum will provide evidence of key functional groups. A broad absorption band around 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration. Aromatic C-H stretches will appear just above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings will be observed in the 1450-1600 cm⁻¹ region.
Biological Activity and Therapeutic Potential
While specific biological data for 6-furan-2-yl-1H-indazole is not widely published, a strong hypothesis for its therapeutic potential can be formulated based on the extensive pharmacology of related analogs. The indazole scaffold is a key component in numerous kinase inhibitors, and substitution at the C6 position is often crucial for potent activity.[14]
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Anticancer Potential : Many 6-substituted indazoles function as inhibitors of protein kinases or other key cancer-related enzymes like indoleamine 2,3-dioxygenase 1 (IDO1).[8][15] The furan moiety could serve to occupy a specific hydrophobic pocket in an enzyme's active site, potentially enhancing potency or altering the selectivity profile.
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Anti-inflammatory Activity : Both indazole and furan derivatives have been reported to possess anti-inflammatory properties.[6][16] This molecule could therefore be a candidate for development against inflammatory disorders.
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Antimicrobial Activity : The indazole nucleus and various furan derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[7][17]
Proposed Biological Screening Workflow
A logical, tiered approach is necessary to efficiently evaluate the biological potential of a new chemical entity like 6-furan-2-yl-1H-indazole.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological activity of furan derivatives [wisdomlib.org]
- 8. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-FURAN-2-YL-1H-INDAZOLE CAS#: 885271-95-4 [amp.chemicalbook.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. scielo.br [scielo.br]
